1,3-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
1,3-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)3-4-8(2)5-7;/h3-5H2,1-2H3,(H,9,10);1H |
InChI Key |
WDXNQWJYHXESSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methylpyrrolidine-3-Carboxylic Acid Esters
The core pyrrolidine scaffold is constructed via palladium-mediated cross-coupling. A representative protocol involves reacting 3-pyrrolidine ester derivatives with methyl iodide or aryl halides in the presence of a palladium catalyst. For instance, 3-pyrrolidine methyl ester undergoes coupling with methyl iodide using Pd₂(dba)₃ (2.5 mol%) and tricyclohexylphosphine (PCy₃, 5 mol%) in 1,4-dioxane at 100°C for 16 hours. This step introduces the 1-methyl group to the pyrrolidine ring.
The reaction proceeds via oxidative addition of the methyl iodide to the palladium center, followed by transmetallation and reductive elimination to yield 1-methylpyrrolidine-3-carboxylate intermediates. Cesium carbonate (2.7 equiv.) is typically employed as a base to neutralize hydrogen iodide byproducts. Post-reaction workup involves aqueous extraction and solvent evaporation, yielding the ester precursor in >80% purity.
Hydrolysis to the Carboxylic Acid
The ester intermediate is hydrolyzed to the free carboxylic acid using aqueous NaOH (1 M, 2.0 equiv.) in methanol at room temperature for 2 hours. This step cleaves the ester group at the 3-position, generating 1-methylpyrrolidine-3-carboxylic acid. The crude product is purified via recrystallization from nonpolar solvents such as n-hexane, achieving a melting point of 226.3±33.0°C.
Cyclocondensation and Alkylation Strategies
Adaptation of the Paal-Knorr Pyrrole Synthesis
While the Paal-Knorr synthesis is traditionally used for pyrroles, modified protocols enable pyrrolidine formation. A β-keto ester (e.g., dimethyl 3-ketoglutarate) is alkylated with chloromethyl methyl ketone (ClCH₂C(O)CH₃) in tetrahydrofuran (THF) using sodium hydride (1.2 equiv.) at 0°C. The resulting 1,4-diketo ester undergoes cyclocondensation with methylamine (1.0 equiv.) in ethanol at 80°C for 24 hours, forming the pyrrolidine ring.
Regioselective Methylation
To introduce the 3-methyl group, the carboxylic acid intermediate is treated with methylmagnesium bromide (3.0 equiv.) in dry THF at -78°C. Quenching with ammonium chloride and subsequent acidification with HCl yields 1,3-dimethylpyrrolidine-3-carboxylic acid. This method avoids over-alkylation by leveraging the steric hindrance of the pyrrolidine ring.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by dissolving 1,3-dimethylpyrrolidine-3-carboxylic acid in anhydrous ethanol and bubbling hydrogen chloride gas at 0–5°C for 2 hours. The precipitate is filtered, washed with cold ether, and dried under vacuum, yielding a white crystalline solid with a density of 1.097±0.06 g/cm³. The pKa of the carboxylic acid group is 3.77±0.20, ensuring protonation under acidic conditions.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides, carboxylic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Scientific Research Applications of 1,3-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
1,3-Dimethylpyrrolidine-3-carboxylic acid hydrochloride, a derivative of pyrrolidine, is a chemical compound with the molecular formula . This compound has various applications in scientific research, spanning chemistry, biology, and industry. Its unique structure and properties make it a valuable building block for synthesizing complex molecules and studying biological interactions.
Applications Overview
| Area | Application |
|---|---|
| Chemistry | Building block in synthesizing complex molecules |
| Biology | Study of enzyme inhibition and receptor binding |
| Industry | Production of specialty chemicals and intermediates for industrial processes |
Chemical Synthesis
1,3-Dimethylpyrrolidine-3-carboxylic acid hydrochloride serves as a crucial building block in synthesizing more complex molecules. The presence of the pyrrolidine ring with specific substituents imparts unique chemical properties, making it useful in creating diverse chemical compounds.
Esterification Reactions Catalytic amounts of DMAP are required for Steglich-type esterification due to DMAP possessing a much greater nucleophilicity than that of the alcohol . DMAP accelerates the reaction rate by reacting with the O-acylisourea intermediate to form a highly activated electrophilic acylated pyridinium intermediate . This prevents the possibility of an intramolecular 1,3-rearrangement of the O-acylisourea intermediate to an N-acylurea species, which cannot react with alcohols .
Biological Studies
This compound is valuable in biological studies, particularly in enzyme inhibition and receptor binding assays. Its interaction with specific molecular targets allows researchers to understand biochemical pathways and develop potential therapeutic agents.
Industrial Applications
In the industrial sector, 1,3-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is used in producing specialty chemicals and as an intermediate in various industrial processes. Optimized reaction conditions ensure high yield and purity in large-scale synthesis, often involving purification through recrystallization and vacuum drying to obtain the final product in solid form.
Cytotoxic Effects
4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride has demonstrated cytotoxic effects against certain cancer cell lines in in vitro studies. For instance, it induced apoptosis in HeLa cells at specific concentrations and induced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α at certain concentrations. The mechanism involves the generation of ROS and subsequent DNA damage, leading to cell cycle arrest and programmed cell death.
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| HeLa | 1, 4, 10 | Induces apoptosis |
| MDA-MB-231 | 1, 4 | Significant cytotoxicity |
| Sarcoma 180 | 4 | Increased lipid peroxidation |
Disclaimer
Mechanism of Action
The mechanism of action of 1,3-dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Key Observations :
Biological Activity
1,3-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (DMCAH) is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN\O
- Molecular Weight : 143.19 g/mol
- CAS Number : 1799445-60-5
The biological activity of DMCAH is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound is hypothesized to act as an agonist or antagonist at specific receptors, influencing pathways related to neurotransmission and metabolic regulation.
1. Neuropharmacological Effects
Research indicates that DMCAH may exhibit neuropharmacological properties. It has been studied for its potential effects on neurotransmitter systems, particularly in modulating the release of acetylcholine and dopamine. This could have implications for treating neurodegenerative diseases and mood disorders.
2. Antioxidant Properties
DMCAH has shown promise as an antioxidant. A study demonstrated that it could scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and cardiovascular conditions.
3. Antimicrobial Activity
Preliminary investigations suggest that DMCAH possesses antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antimicrobial agent.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assess neuroprotective effects | DMCAH showed significant neuroprotection in animal models of Parkinson's disease by enhancing dopamine levels and reducing apoptosis in dopaminergic neurons. |
| Study 2 | Evaluate antioxidant capacity | In vitro assays revealed that DMCAH effectively reduced oxidative stress markers in human cell lines, suggesting a potential role in preventing age-related diseases. |
| Study 3 | Investigate antimicrobial activity | DMCAH exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent. |
Q & A
Q. What are the optimal synthetic routes for 1,3-dimethylpyrrolidine-3-carboxylic acid hydrochloride?
Methodological Answer: The synthesis typically involves three stages:
Parent Compound Preparation : Start with pyrrolidine-3-carboxylic acid derivatives. Methylation at the 1- and 3-positions is achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH or K₂CO₃) .
Hydrochloride Salt Formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) ensures high purity.
Q. Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | Introduce methyl groups |
| Salt Formation | HCl (gas or conc.), EtOH | Enhance solubility/stability |
| Purification | Ethanol:H₂O (9:1) | Recrystallization |
Reference : Synthesis strategies for analogous pyrrolidine hydrochlorides .
Q. How is 1,3-dimethylpyrrolidine-3-carboxylic acid hydrochloride characterized in laboratory settings?
Methodological Answer: Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methyl group positions and salt formation (e.g., downfield shifts for carboxylic protons).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (mobile phase: 0.1% TFA in H₂O/ACN).
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 178.1).
- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrochloride salt conformation) .
Reference : Analytical protocols for pyrrolidine derivatives .
Q. What factors influence the solubility and stability of this compound?
Methodological Answer:
- Solubility : Enhanced in polar solvents (water, methanol) due to the hydrochloride salt. Poor solubility in non-polar solvents (e.g., hexane).
- Stability :
Reference : Stability data for pyrrolidine hydrochlorides .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
Methodological Answer:
- Target Prediction : Use in silico tools (e.g., SwissTargetPrediction) to hypothesize interactions with ion channels or GPCRs.
- Binding Assays : Radioligand displacement assays (e.g., [³H]-ligand competition) for affinity quantification.
- Functional Studies : Patch-clamp electrophysiology to assess ion channel modulation .
Q. Example Targets from Analogous Compounds
| Target | Assay Type | Reference Compound |
|---|---|---|
| NMDA Receptors | Radioligand binding | 3-(2,3-Dichlorophenoxy)pyrrolidine HCl |
Reference : Pharmacological screening methods .
Q. What strategies resolve contradictions in structural or activity data?
Methodological Answer:
- Orthogonal Validation : Combine NMR, X-ray, and computational docking to confirm stereochemistry.
- Activity Retesting : Re-evaluate biological assays under standardized conditions (e.g., fixed pH, temperature).
- Meta-Analysis : Cross-reference with databases (Cambridge Structural Database) to compare bond lengths/angles .
Q. How are enantiomers separated and analyzed for chiral purity?
Methodological Answer:
- Chiral HPLC : Use Chiralpak® IA/IB columns (mobile phase: hexane:isopropanol with 0.1% diethylamine).
- Polarimetry : Measure specific rotation ([α]D) to confirm enantiomeric excess (ee > 98%).
- Stereochemical Synthesis : Employ asymmetric catalysis (e.g., Evans oxazolidinones) to control chirality during methylation .
Q. What in silico tools predict metabolic stability and toxicity?
Methodological Answer:
- Metabolic Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism.
- Toxicity Screening :
Q. How is metabolic stability evaluated in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH cofactor) and monitor depletion via LC-MS/MS.
- Half-Life (t₁/₂) Calculation : Use the formula t₁/₂ = 0.693/k, where k is the elimination rate constant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

